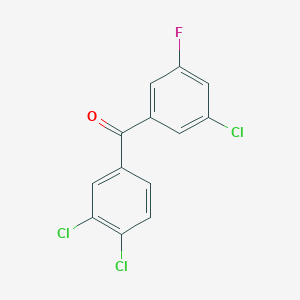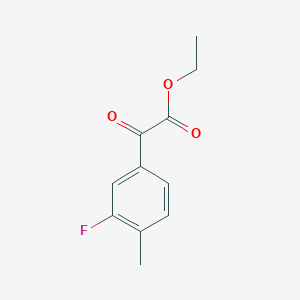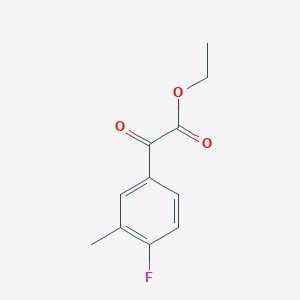
5-Fluoro-3,3',4'-trichlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their unique properties. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from trichloro-triazine, BF3, and F2 demonstrates the potential for fluorinated compounds to be used in electrophilic aromatic substitution reactions . These studies suggest that the synthesis of 5-Fluoro-3,3',4'-trichlorobenzophenone would likely involve careful consideration of the reactivity of fluorine and chlorine substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their physical and chemical properties. For example, the crystal structure of benzene solvates of tris(4-fluorophenyl)antimony diaryloxides reveals a distorted trigonal-bipyramidal coordination with oxygen atoms in axial positions, which is stabilized by weak intermolecular C–H···F hydrogen bonds . This indicates that the presence of fluorine atoms in aromatic compounds can affect their molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution is a clear example of the reactivity of such compounds . This suggests that this compound could also be reactive towards nucleophilic aromatic substitution, given the electron-withdrawing nature of the fluorine and chlorine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability and low moisture absorption, as seen in the polyimide films derived from fluorinated diamines . Additionally, the introduction of fluorine atoms can lead to aggregation-induced emission properties in certain fluorophores, as demonstrated by the tetraarylated triene framework . These properties are crucial for applications in materials science and organic electronics.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(17)6-9)13(18)7-1-2-11(15)12(16)5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQDGGKBDSEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374665 |
Source


|
| Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844885-33-2 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3,3',4'-trichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)







![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)